BenchChemオンラインストアへようこそ!

3-Nitropropionic acid

Mitochondrial Bioenergetics Enzyme Kinetics Neurodegeneration Models

The gold-standard, irreversible, mechanism-based inactivator of succinate dehydrogenase (Complex II) for generating faithful Huntington's disease models. Substitution with malonate or 3-NPOH is scientifically unsound—only 3-NPA provides the covalent Arg297 adduction required for reproducible striatal lesions. Its nanomolar potency (IC50 ~10 nM) enables cost-effective high-throughput screening with minimal compound usage. Ideal for neuroprotective drug discovery and enzymology. Ships with certificate of analysis.

Molecular Formula C3H5NO4
Molecular Weight 119.0761
CAS No. 13104-55-7
Cat. No. B1143796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitropropionic acid
CAS13104-55-7
SynonymsPropanoic acid, 2-nitro- (9CI)
Molecular FormulaC3H5NO4
Molecular Weight119.0761
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>17.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in water, ethanol, diethyl ether; soluble in warm chloroform; insoluble in ligroin

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitropropionic Acid (CAS 13104-55-7): Succinate Dehydrogenase Suicide Inhibitor for Huntington's Disease Modeling and Mitochondrial Research


3-Nitropropionic acid (3-NPA; CAS 504-88-1), a mycotoxin and plant toxin, functions as an irreversible, mechanism-based (suicide) inactivator of mitochondrial Complex II (succinate dehydrogenase, SDH) [1]. Upon oxidation by Complex II, 3-NPA forms a covalent adduct with the catalytic Arg297 residue in the SDH active site, resulting in potent and specific inhibition of the mitochondrial electron transport chain [2]. This mechanism makes 3-NPA a critical tool compound for creating robust animal models of Huntington's disease (HD) and for investigating the cellular consequences of mitochondrial dysfunction [3].

3-Nitropropionic Acid Procurement Rationale: Why Malonate, 3-NPOH, or Other Complex II Inhibitors Are Not Suitable Replacements


Substitution of 3-nitropropionic acid with other mitochondrial Complex II inhibitors, such as malonate or 3-nitropropanol (3-NPOH), is scientifically unsound due to critical differences in inhibition kinetics, mechanism, and in vivo pharmacology. Malonate is a reversible, competitive inhibitor of SDH that produces transient and milder bioenergetic defects compared to the potent and irreversible inactivation caused by 3-NPA [1]. While 3-NPOH is a prodrug that requires hepatic conversion to 3-NPA, its distinct pharmacokinetic profile results in differential toxicity and slower systemic clearance of the active toxin [2]. These fundamental differences directly impact experimental outcomes, model reproducibility, and the ability to generate the characteristic striatal lesions required for Huntington's disease research [3].

3-Nitropropionic Acid Technical Evaluation Guide: Head-to-Head Evidence for Scientific Procurement Decisions


Irreversible vs. Reversible Complex II Inhibition: 3-NPA vs. Malonate

3-NPA is a suicide inactivator of succinate dehydrogenase (SDH), forming a covalent adduct with Arg297, while malonate is a classic competitive inhibitor [1]. A direct in vivo comparison demonstrates that intrastriatal injections of 3-NPA produce more severe and prolonged ATP depletion than an equimolar dose of malonate, confirming the functional consequence of irreversible inactivation [2].

Mitochondrial Bioenergetics Enzyme Kinetics Neurodegeneration Models

Quantified SDH Inhibition Potency: 3-NPA Ki Value vs. Malonate

The dissociation constant (Ki) of 3-NPA for rat heart muscle succinate dehydrogenase has been determined to be 1.84–2.00 mM [1]. This places 3-NPA's binding affinity at approximately one-twentieth (20-fold lower) that of malonate, the prototypical competitive SDH inhibitor [1]. Despite this lower initial binding affinity, the subsequent irreversible inactivation step makes 3-NPA a more potent functional inhibitor in biological systems.

Enzymology Inhibitor Screening Mitochondrial Pharmacology

High-Sensitivity In Vitro Detection: 3-NPA Bioenergetic Impact at Nanomolar Concentrations

3-NPA demonstrates functional inhibition of mitochondrial respiration at exceptionally low concentrations. In a cell-based assay using Chinese hamster ovary (CHO) cells, doses of 3-NPA as low as 10⁻⁸ M (10 nM) were sufficient to inhibit formazan production, a marker of cellular bioenergetic capacity [1]. This high sensitivity allows for the detection of subtle mitochondrial impairments and the screening of potential therapeutic compounds.

Cell-based Assays Drug Discovery Toxicology Screening

Predictable In Vivo Lesion Induction: Dose-Dependent and Lesion-Selective Neurotoxicity

Systemic administration of 3-NPA in rats yields highly reproducible, dose-dependent striatal lesions that are the hallmark of a validated Huntington's disease model [1]. A chronic low-dose regimen (10 mg/kg/day s.c. for 1 month) produces selective, excitotoxic-like lesions in the dorsolateral striatum that closely mimic the pathology of early-stage HD [1]. In contrast, a subacute high-dose regimen (15 mg/kg/day i.p. for 10 days) results in more extensive striatal and hippocampal degeneration [1].

In Vivo Pharmacology Huntington's Disease Models Neuropathology

Potent Antimycobacterial Activity: A Secondary Application with a Defined MIC

Beyond its role as a neurotoxin, 3-NPA exhibits potent and selective antimycobacterial activity. It has a reported minimum inhibitory concentration (MIC) of 3.3 µM against Mycobacterium tuberculosis [1]. Notably, this activity is specific, as 3-NPA was found to be inactive against several other cancer and normal cell lines at similar concentrations [1].

Antimicrobial Discovery Natural Products Mycobacterium

3-Nitropropionic Acid Optimal Use Cases: From Preclinical Disease Modeling to Antimicrobial Discovery


Creating Robust and Reproducible Rodent Models of Huntington's Disease Pathology

3-NPA is the gold-standard chemical tool for inducing HD-like neuropathology in rodents. The evidence confirms that its irreversible inhibition of Complex II [1] and predictable, dose-dependent induction of selective striatal lesions [2] provide a more faithful and reproducible model than those generated by reversible inhibitors like malonate. Researchers can select a chronic low-dose regimen (e.g., 10 mg/kg/day s.c. for 1 month) to model early-stage, selective neurodegeneration or a subacute regimen for more widespread damage, enabling rigorous preclinical evaluation of novel therapeutics [2].

High-Sensitivity In Vitro Screening for Mitochondrial Dysfunction and Neuroprotection

For high-throughput or high-content screening campaigns aimed at identifying modulators of mitochondrial bioenergetics or neuroprotective agents, 3-NPA offers unparalleled sensitivity. Its ability to inhibit cellular respiration at nanomolar (10 nM) concentrations in cultured cells [3] makes it a highly potent and cost-effective stressor. This allows for the detection of subtle protective effects by test compounds with minimal compound usage, a significant advantage over less potent mitochondrial toxins.

Investigating Fundamental Mechanisms of Succinate Dehydrogenase Catalysis and Inhibition

As a classic suicide inactivator, 3-NPA is an essential reagent for enzymology and structural biology studies focused on mitochondrial Complex II. Its defined covalent interaction with the Arg297 residue of the SDH active site [1] provides a precise biochemical tool for probing enzyme mechanism, mapping active site architecture, and understanding the structural basis of irreversible inhibition. Its characterized kinetic profile, with a Ki of ~0.2 mM [4], serves as a critical reference point for comparative studies of SDH inhibitors.

Exploring Selective Antimycobacterial Mechanisms and Lead Optimization

The documented potent and selective antimycobacterial activity of 3-NPA (MIC of 3.3 µM) [5] positions it as a valuable chemical probe for microbiology and drug discovery programs targeting tuberculosis. Its distinct mechanism of action, separate from its neurotoxicity, can be exploited to investigate novel pathways in mycobacteria and to serve as a starting point for medicinal chemistry efforts aimed at developing new, selective antimicrobial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitropropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.